molecular formula C7H10N2O2S B14632350 1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 52796-41-5

1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14632350
CAS No.: 52796-41-5
M. Wt: 186.23 g/mol
InChI Key: OZOSSJWZNHBBDV-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Condensation Reactions: Using thiourea and acetoacetate derivatives under acidic or basic conditions.

    Cyclization Reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the sulfanyl group to a thiol or other derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Derivatives: From reduction reactions.

    Substituted Pyrimidines: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethyl-2-thioxo-1,2-dihydropyrimidine-4,6(1H,5H)-dione
  • 1,3,5-Trimethyl-2-oxo-1,2-dihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

1,3,5-Trimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the sulfanylidenedihydropyrimidine moiety, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

52796-41-5

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

1,3,5-trimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C7H10N2O2S/c1-4-5(10)8(2)7(12)9(3)6(4)11/h4H,1-3H3

InChI Key

OZOSSJWZNHBBDV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)N(C1=O)C)C

Origin of Product

United States

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